2-甲氧基烟酸

描述

Synthesis Analysis

The synthesis of nicotinic acid derivatives is a topic of active research. For instance, a practical synthesis of a key pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, is achieved through a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole via the N-oxide . Another study reports the synthesis of 2-phenoxynicotinic acid hydrazides, which were evaluated for their analgesic and anti-inflammatory activities . These methods highlight the diverse synthetic routes that can be employed to create nicotinic acid derivatives, which may be applicable to the synthesis of 2-methoxynicotinic acid.

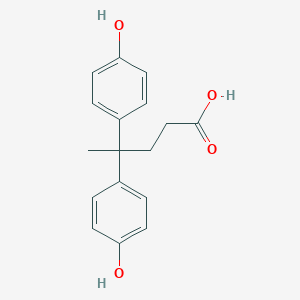

Molecular Structure Analysis

The molecular structure of nicotinic acid derivatives is crucial for their biological activity. While the papers do not directly address the structure of 2-methoxynicotinic acid, they do provide information on related compounds. For example, the lanthanide complexes of 2-hydroxynicotinic acid demonstrate coordination through O,O-chelation to the lanthanide(III) ions . This information on coordination and chelation can be relevant when considering the molecular structure of 2-methoxynicotinic acid and its potential to form complexes.

Chemical Reactions Analysis

The chemical reactions involving nicotinic acid derivatives are diverse. The synthesis of 2-aminonicotinic acid from quinoline involves several steps, including oxidation, intramolecular dehydration, ammonolysis, and Hofmann degradation . These reactions are indicative of the complexity and versatility of the chemistry surrounding nicotinic acid derivatives. Although the specific reactions of 2-methoxynicotinic acid are not detailed, the reactions of similar compounds suggest a rich chemistry that could be explored for 2-methoxynicotinic acid as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinic acid derivatives are influenced by their molecular structure. The papers provided do not directly discuss the properties of 2-methoxynicotinic acid, but they do shed light on related compounds. For example, the electroorganic synthesis of 6-aminonicotinic acid involves electrochemical hydrogenation and carboxylation, which suggests specific solubility and reactivity characteristics pertinent to electrochemical conditions . These insights into the reactivity and solubility of nicotinic acid derivatives can be extrapolated to hypothesize about the properties of 2-methoxynicotinic acid.

科学研究应用

光化学反应:Sakamoto等人(2002年)发现,照射苯溶液中的2-烷氧基烟酸烷基酯,包括2-甲氧基烟酸,会产生笼状光二聚体。这一发现对于理解光化学过程和设计新型光反应化合物(Sakamoto et al., 2002)具有重要意义。

合成Cerpegin:Lazaar等人(2005年)报道了一种从2-甲氧基烟酸出发的“一锅法”四步合成cerpegin的方法。这种合成方法对于高效生产cerpegin,这是药物化学中感兴趣的化合物(Lazaar et al., 2005)具有重要意义。

生物转化研究:Jin等人(2011年)表征了一株能将2-氯-3-氰基吡啶转化为2-氯烟酸的红球菌菌株。这项研究突显了利用微生物生物转化生产烟酸衍生物,包括2-甲氧基烟酸(Jin et al., 2011)的潜力。

超分子化学:Jun等人(2013年)合成并表征了涉及2-甲氧基烟酸的超分子复合物。这些复合物展示了2-甲氧基烟酸在形成复杂分子结构中的作用,这对材料科学和纳米技术(Jun et al., 2013)可能是有用的。

固态化学:Long等人(2015年)探讨了与2-甲氧基烟酸密切相关的2-羟基烟酸的多形性。了解这类化合物的多形性形式对于制药和材料科学应用(Long et al., 2015)至关重要。

合成甲基2-氨基-6-甲氧基烟酸酯:Jeges等人(2011年)报道了甲基2-氨基-6-甲氧基烟酸酯的合成,这是制备融合2-吡啶酮的宝贵构建块。这种合成突显了2-甲氧基烟酸衍生物在有机合成和药物开发(Jeges et al., 2011)中的作用。

光致发光杂化材料:Wang和Yan(2006年)研究了改性2-羟基烟酸的合成及其在光致发光杂化材料中的应用。这项研究展示了2-甲氧基烟酸衍生物在开发具有特定光学性能的材料(Wang & Yan, 2006)方面的潜力。

安全和危害

2-Methoxynicotinic acid can cause skin irritation and serious eye irritation . Protective measures such as wearing gloves, eye protection, and face protection are recommended when handling this compound . It should be used only in well-ventilated areas and contact with skin or eyes should be avoided .

属性

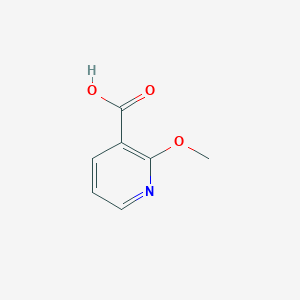

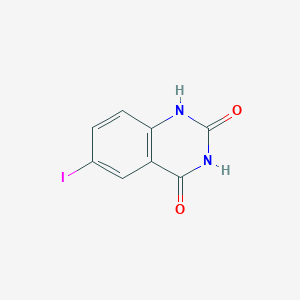

IUPAC Name |

2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEZJSXSARPZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351727 | |

| Record name | 2-Methoxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxynicotinic acid | |

CAS RN |

16498-81-0 | |

| Record name | 2-Methoxynicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16498-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-](/img/structure/B94316.png)

![1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione](/img/structure/B94321.png)

![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-phenyl-](/img/structure/B94327.png)

![3-Azaspiro[5.5]undecane](/img/structure/B94333.png)

![(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B94334.png)